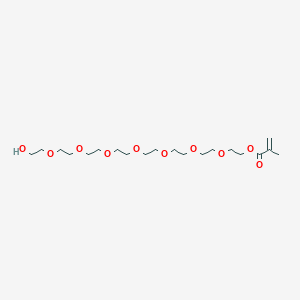
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate is a complex organic compound with a unique structure characterized by multiple ether linkages and a methacrylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate typically involves the reaction of a polyether compound with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
化学反応の分析
Types of Reactions
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo radical polymerization to form polymers with unique properties.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Etherification: The hydroxyl group can also participate in etherification reactions to form new ether linkages.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used to facilitate ester formation.
Major Products Formed
科学的研究の応用
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate is utilized in various scientific research applications, including:
Polymer Science: Used as a monomer for synthesizing hydrophilic and biocompatible polymers.
Bioconjugation: Employed in the modification of biomolecules for drug delivery and diagnostic applications.
Materials Science: Incorporated into the design of advanced materials with tailored properties for specific applications.
作用機序
The mechanism of action of 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate primarily involves its ability to undergo polymerization and form stable covalent bonds with other molecules. The methacrylate group facilitates radical polymerization, while the hydroxyl group allows for further functionalization through esterification and etherification reactions. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and materials science .
類似化合物との比較
Similar Compounds
Polyethylene glycol methacrylate: Similar in structure but with fewer ether linkages.
Methoxy polyethylene glycol methacrylate: Contains a methoxy group instead of a hydroxyl group.
Polyethylene glycol diacrylate: Features acrylate groups instead of methacrylate groups.
Uniqueness
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate is unique due to its multiple ether linkages and hydroxyl functionality, which provide enhanced hydrophilicity and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring biocompatibility and functional versatility .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-19(2)20(22)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4-3-21/h21H,1,3-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRWVEZHABDJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














